4-Iodo-1,1,1,3-tetrafluoro-2-butene

Catalog No.
S6631133
CAS No.
933668-33-8
M.F
C4H3F4I
M. Wt
253.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-1,1,1,3-tetrafluoro-2-butene

CAS Number

933668-33-8

Product Name

4-Iodo-1,1,1,3-tetrafluoro-2-butene

IUPAC Name

1,1,1,3-tetrafluoro-4-iodobut-2-ene

Molecular Formula

C4H3F4I

Molecular Weight

253.96 g/mol

InChI

InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2

InChI Key

AGIPBZMODQNVTF-UHFFFAOYSA-N

SMILES

C(C(=CC(F)(F)F)F)I

Canonical SMILES

C(C(=CC(F)(F)F)F)I

Isomeric SMILES

C(/C(=C/C(F)(F)F)/F)I

4-Iodo-1,1,1,3-tetrafluoro-2-butene is a fluorinated organic compound characterized by its unique structure that includes a butene backbone with four fluorine atoms and one iodine atom. Its molecular formula is C₄H₃F₄I, and it has a molecular weight of approximately 240.97 g/mol. This compound is notable for its potential applications in various fields, including materials science and pharmaceuticals, due to the presence of both halogenated groups, which impart distinct chemical properties.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
  • Addition Reactions: The double bond in the butene structure is reactive and can undergo addition reactions with electrophiles or nucleophiles, leading to diverse products.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions to form alkenes or alkynes.

These reactions highlight the compound's versatility in organic synthesis .

The synthesis of 4-iodo-1,1,1,3-tetrafluoro-2-butene can be achieved through several methods:

  • Dehydrohalogenation: Starting from a suitable precursor such as 4-iodo-1,1,1-trifluorobutane or related compounds can lead to the formation of 4-iodo-1,1,1,3-tetrafluoro-2-butene through elimination reactions.
  • Halogenation: The introduction of iodine into a tetrafluorobutene compound can be performed via electrophilic halogenation methods.
  • Fluorination Reactions: Utilizing fluorinating agents on appropriate butene derivatives can yield the desired tetrafluorinated structure.

These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity .

4-Iodo-1,1,1,3-tetrafluoro-2-butene has potential applications in:

  • Fluorinated Polymers: As a building block for synthesizing advanced materials with enhanced thermal and chemical stability.
  • Pharmaceuticals: Its unique structure may contribute to drug design where fluorinated compounds are known to enhance metabolic stability.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity and stability.

The applications are driven by the compound's unique physical and chemical properties that stem from its fluorination .

Interaction studies involving 4-iodo-1,1,1,3-tetrafluoro-2-butene focus on its reactivity with other chemical species. These studies typically examine:

  • Reactivity with Nucleophiles: Understanding how the compound interacts with various nucleophiles can provide insights into its potential transformations in synthetic chemistry.
  • Biological Interactions: Investigating how this compound interacts with biological systems could reveal its efficacy as a pharmaceutical agent or its environmental impact.

Further research is needed to elucidate these interactions fully .

Several compounds share structural similarities with 4-iodo-1,1,1,3-tetrafluoro-2-butene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Iodo-3,3-difluoropropeneC₃H₂F₂IContains iodine and two fluorine atoms
4-Bromo-1,1,1-trifluoro-2-buteneC₄H₃F₃BrSimilar structure but with bromine instead
4-Iodo-2-fluoroethylbenzeneC₈H₈F₁IIodine substitution on a benzene ring
3-Iodo-3-trifluoromethylbutaneC₄H₇F₃IFeatures trifluoromethyl group

These compounds demonstrate varying degrees of reactivity and application potential due to differences in halogen substitution patterns. The presence of iodine in 4-iodo-1,1,1,3-tetrafluoro-2-butene sets it apart from others by potentially enhancing its reactivity in substitution reactions compared to those containing bromine or less electronegative halogens .

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

253.92156 g/mol

Monoisotopic Mass

253.92156 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-23-2023

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